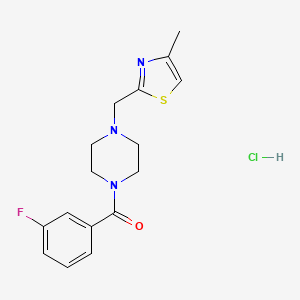

(3-Fluorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Description

This compound is a fluorinated arylpiperazine derivative featuring a 3-fluorophenyl group conjugated to a piperazine scaffold via a ketone linkage. The hydrochloride salt form likely improves solubility, a common strategy in drug development for optimizing bioavailability.

Properties

IUPAC Name |

(3-fluorophenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3OS.ClH/c1-12-11-22-15(18-12)10-19-5-7-20(8-6-19)16(21)13-3-2-4-14(17)9-13;/h2-4,9,11H,5-8,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNOJDNLTCIQHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps, starting with the preparation of the fluorophenyl group and the piperazine ring[_{{{CITATION{{{_2{Pharmacologic Characterization of JNJ-42226314, 1-(4-Fluorophenyl .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of catalysts and solvents is optimized to increase the efficiency and yield of the synthesis process. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The fluorophenyl group can be oxidized to form different derivatives.

Reduction: : The piperazine ring can be reduced to alter its chemical properties.

Substitution: : The methylthiazol moiety can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives of the fluorophenyl group, reduced forms of the piperazine ring, and substituted derivatives of the methylthiazol moiety. These products can have different biological activities and applications.

Scientific Research Applications

(3-Fluorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride: has several scientific research applications:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : The compound has shown potential in biological studies, including its effects on cellular processes.

Medicine: : It has been investigated for its therapeutic potential in treating various diseases.

Industry: : The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3-Fluorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares key structural motifs with several arylpiperazine derivatives documented in the literature:

Key Observations :

- Substituent Impact on Planarity: The thiazole-containing compound (4) exhibits near-planar geometry except for one fluorophenyl group oriented perpendicularly, suggesting steric or electronic effects from substituents .

- Synthetic Efficiency : Yields for related compounds vary significantly (48–82%), influenced by coupling reagents (e.g., HOBt/TBTU) and reaction conditions . The target compound’s synthesis would likely employ similar amide-bond-forming strategies.

- Crystallographic Techniques : SHELX programs dominate structural refinement across analogs, enabling precise determination of H-atom positions and molecular conformations .

Pharmacophore Features and Hypothetical Activity

Though biological data for the target compound is absent, fluorophenyl and thiazole motifs are recurrent in bioactive molecules:

- Fluorophenyl Groups : Enhance metabolic stability and modulate electron density, as seen in compound 5 (), which shares isostructural features with antipsychotic candidates .

- Thiazole Moieties : Contribute to π-stacking interactions and kinase inhibition, as demonstrated in compound 22 (), where thiophene-thiazole hybrids show enhanced solubility .

Biological Activity

The compound (3-Fluorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride, often referred to in scientific literature as a piperazine derivative, has garnered attention for its potential pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H21ClF2N3OS

- Molecular Weight : 431.9 g/mol

- IUPAC Name : (3-fluorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

The biological activity of this compound primarily revolves around its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that it may act as a selective antagonist or modulator at specific receptor sites, influencing both central nervous system (CNS) and peripheral nervous system functions.

Antidepressant Effects

Studies have demonstrated that this compound exhibits antidepressant-like effects in animal models. It appears to enhance serotonergic and noradrenergic neurotransmission, which are critical pathways in mood regulation.

Antitumor Activity

Preliminary investigations suggest that (3-Fluorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride may possess antitumor properties. In vitro studies show cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis.

Neuroprotective Properties

Research has highlighted the neuroprotective capabilities of this compound, particularly in models of neurodegenerative diseases. It may mitigate oxidative stress and inflammation, contributing to neuronal survival.

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antidepressant | Serotonin/Dopamine modulation | |

| Antitumor | Induction of apoptosis | |

| Neuroprotective | Reduction of oxidative stress |

Case Studies

-

Antidepressant Study :

- A study conducted on mice indicated that administration of the compound led to significant reductions in depressive-like behavior in forced swim tests. The results suggest a potential role in the modulation of serotonin levels.

-

Cancer Cell Line Study :

- In vitro assays using human breast cancer cell lines showed that the compound inhibited cell proliferation by inducing apoptosis via caspase activation pathways.

-

Neuroprotection Research :

- A model of Alzheimer's disease demonstrated that treatment with the compound reduced neuroinflammation and improved cognitive function, indicating its potential as a therapeutic agent for neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.